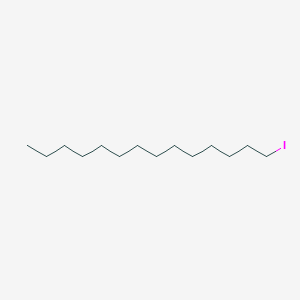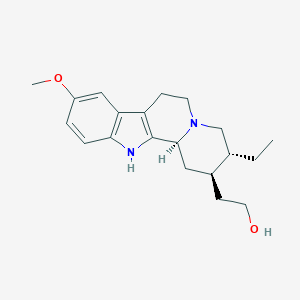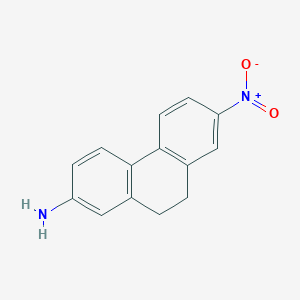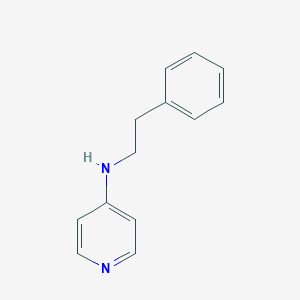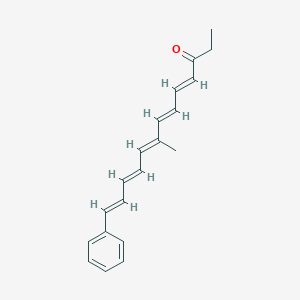
Asperenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asperenone is a natural product that belongs to the class of polyketides. It is produced by a fungus called Aspergillus niger and has been found to possess several biological activities. In recent years, there has been a growing interest in the synthesis and study of asperenone due to its potential applications in various fields such as medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
Inhibition of Lipoxygenase and Platelet Aggregation
Asperenone, isolated from the fermented broth of Aspergillus niger, has been identified as an inhibitor of soybean 15-lipoxygenase (15-LOX) and human platelet aggregation. Research conducted by Rao et al. (2002) established the IC50 values against 15-LOX and human platelet aggregation as 0.3 mM and 0.23 mM, respectively. This suggests potential applications of Asperenone in managing conditions related to inflammation and thrombosis (Rao et al., 2002).
Enhancement of Asperenone Production
Efforts have been made to enhance the production of Asperenone, considering its biological activity. Chidananda et al. (2008) reported the successful enhancement of Asperenone production in Aspergillus niger through strain improvement techniques like UV and nitrous acid mutagenesis. The study highlighted a mutant strain that produced a 670-fold increase in Asperenone over the parent strain, indicating the feasibility of large-scale production for broader applications (Chidananda et al., 2008).
Eigenschaften
CAS-Nummer |
18810-05-4 |
|---|---|
Produktname |
Asperenone |
Molekularformel |
C20H22O |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
(4E,6E,8E,10E,12E)-8-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one |
InChI |
InChI=1S/C20H22O/c1-3-20(21)17-11-10-13-18(2)12-6-4-7-14-19-15-8-5-9-16-19/h4-17H,3H2,1-2H3/b6-4+,13-10+,14-7+,17-11+,18-12+ |
InChI-Schlüssel |
KMNUJIARVHVQCF-SVCWYOIUSA-N |
Isomerische SMILES |
CCC(=O)/C=C/C=C/C(=C/C=C/C=C/C1=CC=CC=C1)/C |
SMILES |
CCC(=O)C=CC=CC(=CC=CC=CC1=CC=CC=C1)C |
Kanonische SMILES |
CCC(=O)C=CC=CC(=CC=CC=CC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



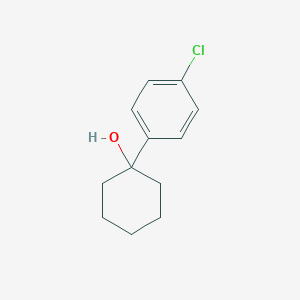
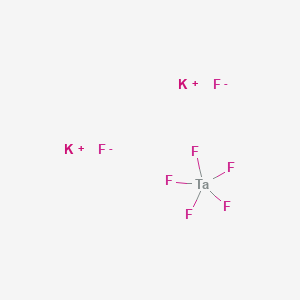
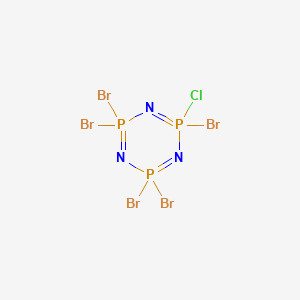
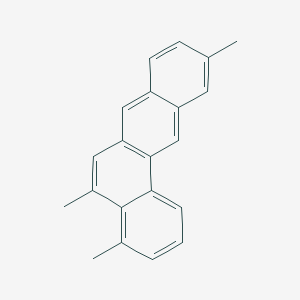
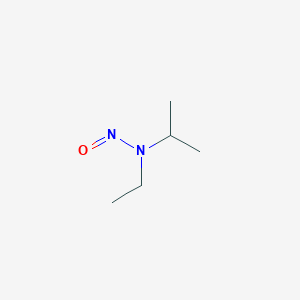
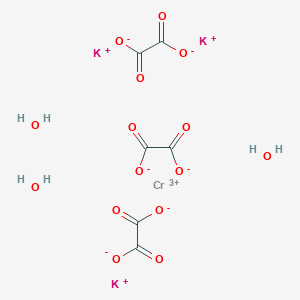
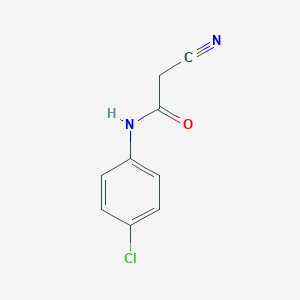
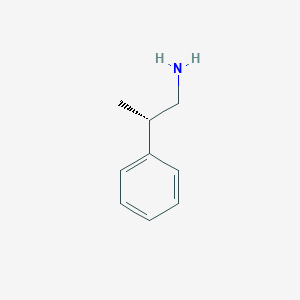
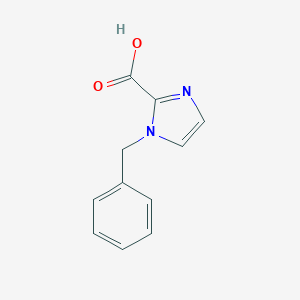
![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
